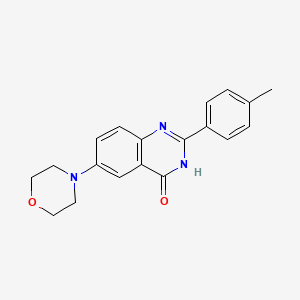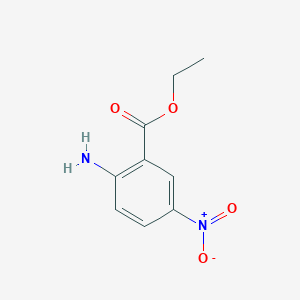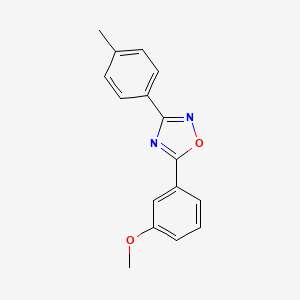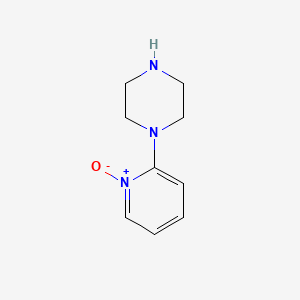
2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone
Descripción general
Descripción
2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as PD 153035, and it belongs to the class of quinazoline derivatives.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone involves the inhibition of the activity of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. The binding of ligands to EGFR leads to the activation of downstream signaling pathways that promote cell survival and proliferation. PD 153035 binds to the ATP-binding site of EGFR and prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone have been extensively studied. In addition to its anticancer activity, PD 153035 has been shown to have anti-inflammatory and neuroprotective effects. PD 153035 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone in lab experiments is its high potency and specificity for EGFR inhibition. PD 153035 has been shown to have a higher affinity for EGFR than other EGFR inhibitors, such as gefitinib and erlotinib. However, one of the limitations of using PD 153035 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many future directions for the study of 2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone. One area of research is the development of new anticancer drugs that target EGFR. PD 153035 has been used as a lead compound for the development of new EGFR inhibitors, such as afatinib and dacomitinib. Another area of research is the study of the neuroprotective effects of PD 153035 in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the development of new formulations of PD 153035 with improved solubility and bioavailability could lead to its use as a therapeutic agent in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. One of the main areas of research has been the development of anticancer drugs. PD 153035 has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-6-morpholin-4-yl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-2-4-14(5-3-13)18-20-17-7-6-15(12-16(17)19(23)21-18)22-8-10-24-11-9-22/h2-7,12H,8-11H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDOTQFIOYXRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202818 | |
| Record name | 2-(4-Methylphenyl)-6-(4-morpholinyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone | |
CAS RN |
421558-80-7 | |
| Record name | 2-(4-Methylphenyl)-6-(4-morpholinyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421558-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)-6-(4-morpholinyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine](/img/structure/B3060390.png)







![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-methylbenzenecarboxylate](/img/structure/B3060403.png)
![5-{[3-(Trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B3060405.png)
![N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea](/img/structure/B3060408.png)
